Relevance: This compound shares a similar core structure with {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone, specifically the (2-fluorophenyl)methanone moiety. Both compounds also feature a five-membered heterocyclic ring with an amino group, although the pyrazole ring in this compound is replaced by a thiazole ring in the target compound. []
5-(Substituted aminoacetamide) Analogues of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone
Compound Description: These compounds were developed as part of an exploration of structures related to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. They shared the novel pharmacological activity of their parent compound but did not induce seizures. []
Relevance: These compounds are structural analogs of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, and by extension, related to {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone. They highlight the impact of structural modifications on both pharmacological activity and potential side effects. []
2-(Diethylamino)acetamide (25)
Compound Description: This specific 5-(substituted aminoacetamide) analogue of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone demonstrated promising antipsychotic-like properties in secondary tests. It reduced spontaneous locomotion in mice without causing ataxia and inhibited conditioned avoidance in both rats and monkeys. It did not induce dystonic movements in haloperidol-sensitized cebus monkeys, a model for antipsychotic-induced extrapyramidal side effects. []
Relevance: This compound represents a successful modification of the (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone structure, retaining desirable antipsychotic-like activity while mitigating seizure risk. This provides insight into potential modifications that could be applied to {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone. []
Compound Description: Similar to 2-(diethylamino)acetamide (25), this compound, also a 5-(substituted aminoacetamide) analogue of (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, exhibited antipsychotic-like activity in secondary tests, reducing spontaneous locomotion and inhibiting conditioned avoidance without inducing dystonia. []
Relevance: This compound further reinforces the potential of the 5-(substituted aminoacetamide) scaffold for antipsychotic activity. It illustrates the potential for diversity within the aminoacetamide substituent while maintaining desirable pharmacological effects. []
Compound Description: This compound, known as Dabrafenib, is a BRAF inhibitor used in cancer treatment. [, , ] It undergoes extensive metabolism primarily via oxidation of the t-butyl group. [, ]
Relevance: This compound is structurally similar to {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone, sharing the core 2-fluorophenyl-1,3-thiazol-4-yl moiety. Both compounds feature an amino-pyrimidinyl group attached to the thiazole ring, and both have aryl substituents at the 5-position of the thiazole ring. [, , ]
Compound Description: This compound is a MEK inhibitor used in combination therapies for cancer treatment. [, ]
Relevance: This compound is often used in combination therapies with N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Dabrafenib) for cancer treatment. This highlights a potential synergistic relationship between MEK and BRAF inhibition, which could be relevant for further research involving {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone, given its structural similarity to Dabrafenib. [, ]
1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols
Compound Description: This is a series of compounds synthesized and evaluated for potential antipsychotic activity. These compounds were designed as potential isosteric replacements for the amino and ketone groups found in earlier antipsychotic compounds like (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. []
Relevance: This series of compounds, like the target compound {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone, incorporate an aryl group and a five-membered heterocycle with an imino substituent. Despite the difference in heterocycle (pyrazole vs thiazole) and the presence of a hydroxyl group in this series, exploring this class of molecules might offer insights into the structure-activity relationships relevant for antipsychotic activity. []
Compound Description: This particular 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol demonstrated potent central nervous system depressant activity and was further evaluated in additional tests. It inhibited conditioned avoidance responding in rats and monkeys without inducing dystonic movements in a primate model. []
Relevance: This compound exemplifies a successful candidate from the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol series, highlighting the potential of this scaffold for antipsychotic activity. Its detailed pharmacological characterization can serve as a reference for evaluating the activity of {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone. []
Compound Description: This is a series of compounds demonstrating central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Some compounds within this series also showed potential antipsychotic effects. []
Relevance: This series shares a similar core structure with {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone, featuring an amino-pyrazole ring linked to an arylmethanone. The exploration of diverse alkyl substituents and aryl groups in this series could provide valuable information for optimizing the activity and safety profile of {4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.